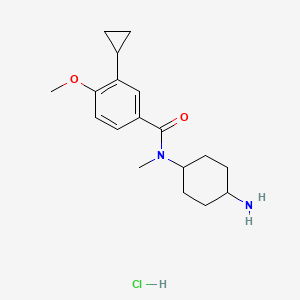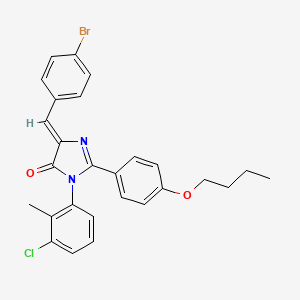
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known as MNPA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and biochemistry. MNPA is a member of the sulfonyl amide family of compounds, which are known to exhibit various biological activities.
Applications De Recherche Scientifique
Scintillation Materials
Plastic scintillators based on polymethyl methacrylate (PMMA) have been explored for their scintillation properties, which are essential in radiation detection technologies. Research has shown that substituting conventional solvents like naphthalene with derivatives like octadeuteronaphthalene does not affect the scintillation efficiency, thermal stability, or radiation-damage stability of these materials (Salimgareeva & Kolesov, 2005).
Environmental Contaminants
Naphthalene derivatives, such as parabens, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, these compounds are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. The potential for forming halogenated by-products through reactions with free chlorine has been a concern, necessitating further studies on their environmental impact (Haman et al., 2015).
Medicinal Chemistry
Naphthalimide derivatives, featuring a naphthalene framework, have shown extensive potential in medicinal applications. These compounds interact with biological molecules via noncovalent bonds, displaying activity as anticancer agents, artificial ion receptors, fluorescent probes, and cell imaging agents. Some naphthalimides have even entered clinical trials for cancer treatment, highlighting their significant therapeutic potential (Gong et al., 2016).
Corrosion Inhibitors
Research on phthalocyanine and naphthalocyanine derivatives has identified these compounds as effective corrosion inhibitors for various metals. Their ability to form strong chelating complexes with metallic atoms makes them suitable for protecting metals in aqueous and coating conditions against corrosion (Verma et al., 2021).
Biodegradation of Pollutants
The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is a major mechanism for the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation and microbial pathways involved in naphthalene degradation is crucial for enhancing bioremediation strategies and mitigating environmental pollution (Peng et al., 2008).
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-9-11-17(12-10-15)25(23,24)14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBAIBNTVCXCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)








![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)
![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)